

3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B1360408

[Get Quote](#)

An In-depth Technical Guide to 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

This guide provides a comprehensive overview of **3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine**, a heterocyclic compound of significant interest to researchers and drug development professionals. The document covers its chemical identity, synthesis, biological activity, and its role as a kinase inhibitor.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine**.^{[1][2]} It is also referred to as 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine.^[1] This compound belongs to the class of pyrazolopyrimidines, which are recognized for their diverse biological activities.^{[3][4][5]}

Table 1: Physicochemical Properties of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Property	Value	Reference
CAS Number	5399-44-0	[1] [6]
Molecular Formula	C ₆ H ₇ N ₅	[1] [2] [6]
Molecular Weight	149.157 g/mol	[6]
Physical Form	Solid	[1]
Storage Temperature	2-8°C, sealed in dry, dark place	[1]
Purity	Typically available at ≥95%	[1] [6]

Synthesis and Experimental Protocols

The synthesis of **3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine** can be achieved through a multi-step process starting from readily available precursors. A common approach involves the construction of the pyrazole ring followed by the annulation of the pyrimidine ring. While a specific protocol for this exact molecule is not detailed in the provided search results, a general and plausible synthetic route can be derived from the synthesis of analogous pyrazolo[3,4-d]pyrimidines.[\[3\]](#)

General Synthetic Protocol

A plausible synthetic route involves the reaction of a 5-amino-3-methyl-1H-pyrazole-4-carbonitrile with a suitable one-carbon synthon to form the pyrimidine ring.

Experimental Protocol: Synthesis of **3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine**

- Step 1: Synthesis of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile.
 - To a solution of malononitrile and acetamidine hydrochloride in a suitable solvent like ethanol, add a base such as sodium ethoxide.
 - Reflux the mixture for several hours.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC).

- Upon completion, cool the reaction mixture and neutralize with an acid (e.g., acetic acid).
- The resulting precipitate of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile is collected by filtration, washed with cold ethanol, and dried.
- Step 2: Cyclization to form **3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine**.
 - The 5-amino-3-methyl-1H-pyrazole-4-carbonitrile is then reacted with formamide.
 - The mixture is heated at a high temperature (e.g., 180-200°C) for several hours.
 - After cooling, the reaction mixture is triturated with a solvent like ethanol.
 - The solid product is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield **3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine**.

Materials and Equipment:

- Malononitrile
- Acetamidine hydrochloride
- Sodium ethoxide
- Ethanol
- Acetic acid
- Formamide
- Round-bottom flasks, condensers, heating mantles, magnetic stirrers
- Filtration apparatus (Büchner funnel, filter paper)
- TLC plates and developing chamber
- Recrystallization apparatus

Characterization:

The final product should be characterized using standard analytical techniques to confirm its identity and purity. These include:

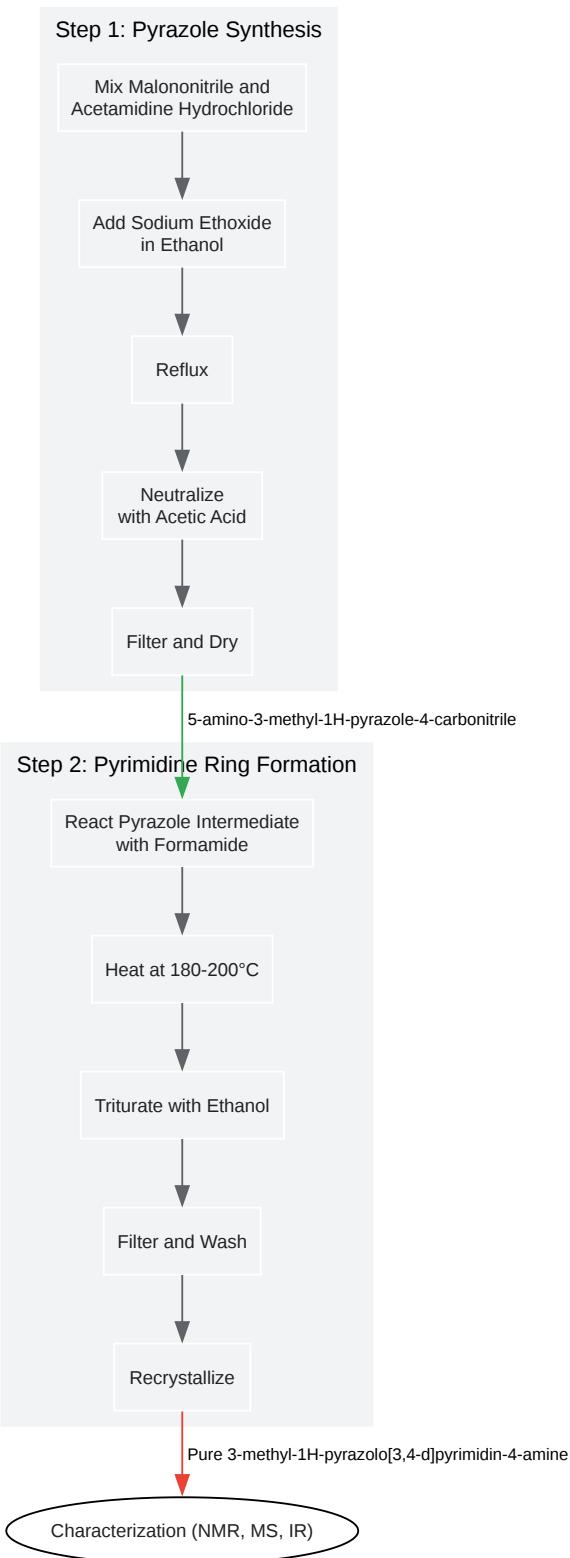
- ^1H NMR and ^{13}C NMR Spectroscopy: To confirm the chemical structure.
- Mass Spectrometry: To determine the molecular weight.
- Infrared (IR) Spectroscopy: To identify functional groups.
- Melting Point Analysis: To assess purity.
- Elemental Analysis: To confirm the elemental composition.

Biological Activity and Signaling Pathways

Pyrazolo[3,4-d]pyrimidines are a class of compounds known for their significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[\[4\]](#)[\[7\]](#) Their structural similarity to endogenous purines allows them to interact with various biological targets, most notably protein kinases.

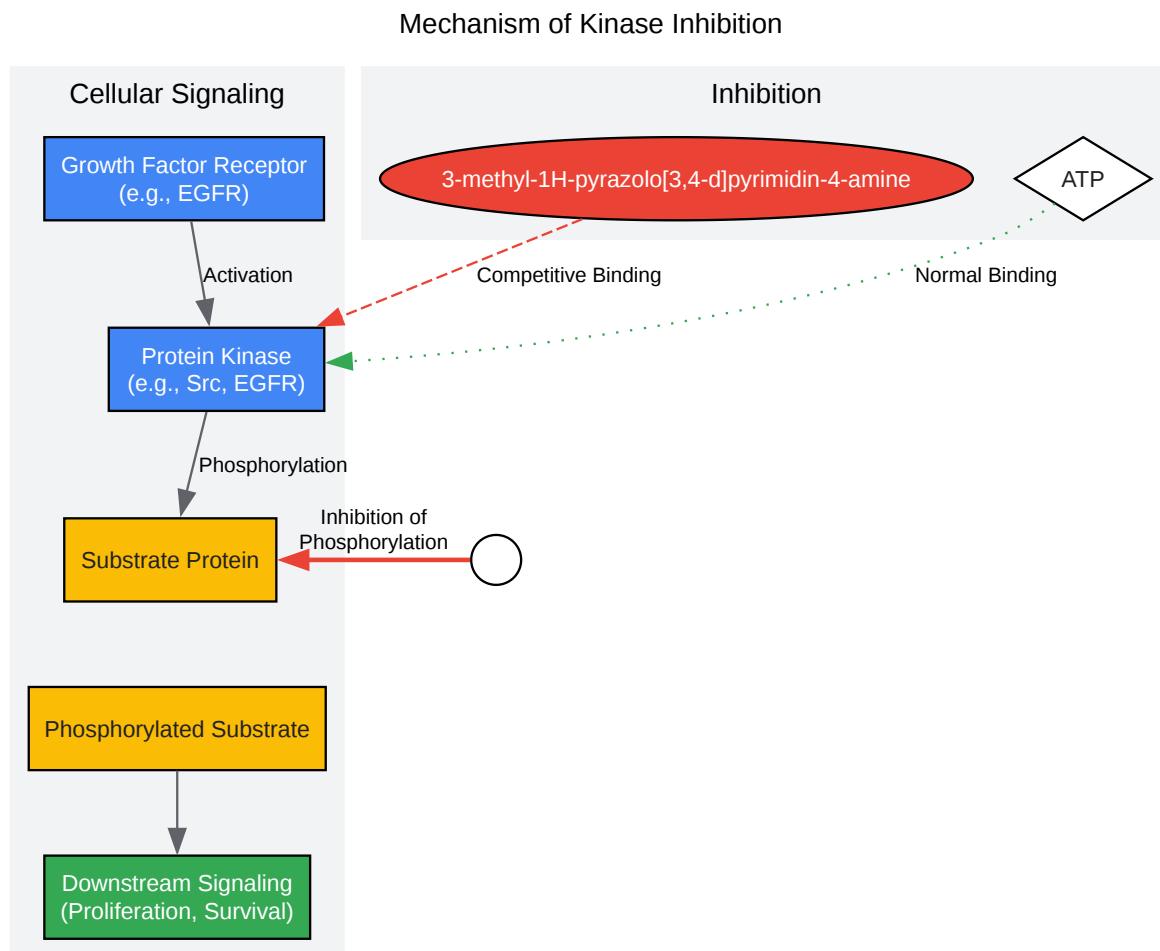
Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry for the development of kinase inhibitors.[\[5\]](#) These compounds act as ATP-competitive inhibitors, binding to the ATP-binding site of kinases and thereby blocking their catalytic activity.[\[8\]](#) The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a crucial class of therapeutic agents.[\[9\]](#) Derivatives of pyrazolo[3,4-d]pyrimidine have been shown to inhibit a variety of kinases, including:


- Src family kinases[\[10\]](#)
- Epidermal Growth Factor Receptor (EGFR)[\[8\]](#)
- p38 α mitogen-activated protein kinase[\[2\]](#)

The inhibition of these kinases can disrupt signaling pathways involved in cell proliferation, survival, and angiogenesis, leading to the suppression of tumor growth.[10]

Visualizations


Experimental Workflow: Synthesis of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the two-step synthesis of the target compound.

Signaling Pathway: Kinase Inhibition by a Pyrazolo[3,4-d]pyrimidine Derivative

[Click to download full resolution via product page](#)

Caption: A diagram showing competitive inhibition of a protein kinase by the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. asianpubs.org [asianpubs.org]
- 2. 3-Amino-pyrazolo[3,4-d]pyrimidines as p38 α kinase inhibitors: design and development to a highly selective lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1360408#3-methyl-1h-pyrazolo-3-4-d-pyrimidin-4-amine-iupac-name\]](https://www.benchchem.com/product/b1360408#3-methyl-1h-pyrazolo-3-4-d-pyrimidin-4-amine-iupac-name)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com